molecular formula C14H17N2P B14167462 n',n'-Dimethyl-p,p-diphenylphosphinous hydrazide CAS No. 3999-13-1

n',n'-Dimethyl-p,p-diphenylphosphinous hydrazide

Cat. No.: B14167462
CAS No.: 3999-13-1
M. Wt: 244.27 g/mol
InChI Key: SWPPHGHUWOBLOG-UHFFFAOYSA-N
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Description

n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide is an organic compound with the molecular formula C14H17N2P It is a derivative of phosphinous hydrazide, characterized by the presence of dimethyl and diphenyl groups attached to the nitrogen and phosphorus atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide typically involves the reaction of diphenylphosphinous chloride with dimethylhydrazine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphinous oxide.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The hydrazide group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphinous oxide derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted hydrazide derivatives.

Scientific Research Applications

n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n’,n’-Dimethyl-p,p-diphenylphosphinous hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing their catalytic activity. It can also interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • n’,n’-Dimethyl-p,p-diphenylphosphinous amide
  • n’,n’-Dimethyl-p,p-diphenylphosphinous chloride

Properties

CAS No.

3999-13-1

Molecular Formula

C14H17N2P

Molecular Weight

244.27 g/mol

IUPAC Name

2-diphenylphosphanyl-1,1-dimethylhydrazine

InChI

InChI=1S/C14H17N2P/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

SWPPHGHUWOBLOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)NP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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